molecular formula C7H7F3N2O B3322872 2-(2,2,2-Trifluoroethoxy)pyridin-3-amine CAS No. 154584-73-3

2-(2,2,2-Trifluoroethoxy)pyridin-3-amine

Cat. No. B3322872
CAS RN: 154584-73-3
M. Wt: 192.14 g/mol
InChI Key: VQZONWZIMNWUQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,2,2-Trifluoroethoxy)pyridin-3-amine, also known as TFEPA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. TFEPA is a pyridine derivative that has a trifluoroethoxy group attached to its 2-position. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-(2,2,2-Trifluoroethoxy)pyridin-3-amine in lab experiments is its potential as a drug candidate for cancer treatment. 2-(2,2,2-Trifluoroethoxy)pyridin-3-amine has been shown to have anti-tumor activity and may be used as a lead compound for the development of new drugs. However, one of the limitations of using 2-(2,2,2-Trifluoroethoxy)pyridin-3-amine in lab experiments is its low solubility in water, which may affect its bioavailability and limit its use in certain experimental setups.

Future Directions

For research on 2-(2,2,2-Trifluoroethoxy)pyridin-3-amine include elucidating its mechanism of action, determining its efficacy and safety as a drug candidate, and exploring its potential use in other fields of scientific research.

Scientific Research Applications

2-(2,2,2-Trifluoroethoxy)pyridin-3-amine has been studied for its potential applications in various fields of scientific research. One of the significant applications of 2-(2,2,2-Trifluoroethoxy)pyridin-3-amine is in the field of medicinal chemistry. This compound has been reported to have anti-tumor activity and has been studied as a potential drug candidate for cancer treatment. 2-(2,2,2-Trifluoroethoxy)pyridin-3-amine has also been studied for its potential as an anti-inflammatory agent and as a modulator of the immune system.

properties

IUPAC Name

2-(2,2,2-trifluoroethoxy)pyridin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F3N2O/c8-7(9,10)4-13-6-5(11)2-1-3-12-6/h1-3H,4,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQZONWZIMNWUQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)OCC(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

2-(2,2,2-Trifluoroethoxy)-5-nitropyridine (5.0 grams), powdered iron (15 grams), and ammonium chloride (25 grams) were refluxed in 3A ethanol until TLC detected no starting material (about 4 hours). The reaction mixture was filtered, washed with water, and solvents removed, yielding 1.0 gram of the product as a thin brownish liquid. NMR confirmed the identity of the product.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
25 g
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reactant
Reaction Step One
[Compound]
Name
3A
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
15 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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